(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride
Description
Properties
IUPAC Name |
[5-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2.ClH/c8-6-1-5(3-10)7(4-11)9-2-6;/h1-2,10-11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDOLFHEHEJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744431 | |
| Record name | (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-69-7 | |
| Record name | 2,3-Pyridinedimethanol, 5-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride may involve large-scale chlorination processes followed by purification steps to isolate the desired compound. These methods are designed to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
Scientific Research Applications
(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride with analogs differing in substituents or structural features:
*Inferred from synthesis protocols in THF .
Observed during synthesis in THF .
* Predicted based on methoxy group polarity.
Key Observations:
Substituent Impact on Solubility :
- Pyridoxine hydrochloride’s hydroxyl and methyl groups enhance water solubility due to hydrogen bonding and lower molecular weight .
- Chlorine and bromine substituents reduce water solubility compared to hydroxyl/methoxy groups but improve solubility in organic solvents like THF .
Electronic Effects :
- Chlorine (electron-withdrawing) increases the pyridine ring’s electrophilicity, making it reactive in nucleophilic substitution reactions. Methoxy (electron-donating) and hydroxyl groups stabilize the ring through resonance, altering reactivity .
Pyridoxine’s non-toxic profile and hydrogen-bonding capacity make it suitable for nutritional applications .
Stability and Reactivity
- However, the chlorine atom may confer UV stability via resonance delocalization of electrons.
- Thermal Stability : Hydrochloride salts generally exhibit higher thermal stability than free bases, critical for storage and synthetic processes .
Biological Activity
(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride is a chlorinated pyridine derivative with the molecular formula C7H9Cl2NO2. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, which may lead to therapeutic effects. Specific pathways influenced by this compound depend on the biological context and target molecules involved.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that chlorinated pyridine derivatives possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to interact with cyclin-dependent kinases (CDKs) positions it as a potential candidate for cancer therapy.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play critical roles in various metabolic pathways. This inhibition can lead to altered cellular functions and has implications for drug development.
Research Findings and Case Studies
A variety of studies have been conducted to explore the biological activity of this compound:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
-
Anticancer Activity :
- In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in breast cancer cells treated with this compound, highlighting its potential as a chemotherapeutic agent.
-
Enzyme Interaction :
- Research focused on the interaction of this compound with CDK7 revealed that it binds competitively at the enzyme's active site, leading to reduced enzymatic activity. This finding supports its role as a potential CDK inhibitor in cancer treatment strategies.
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented below.
| Compound Name | Antimicrobial Activity | Anticancer Potential | Enzyme Targeted |
|---|---|---|---|
| This compound | Yes | Yes | CDK7 |
| 4-Chloropyridine | Moderate | No | None |
| 2-Aminopyridine | Yes | Moderate | Various |
This table illustrates that while other compounds possess some biological activities, this compound shows a broader spectrum of action and specificity towards important therapeutic targets.
Q & A
Basic: What analytical techniques are recommended for characterizing (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride, and how can spectral data resolve structural ambiguities?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the positions of the chloropyridine and dimethanol groups. For example, H NMR can distinguish between aromatic protons (6–8 ppm) and hydroxyl/methanol protons (1–5 ppm). Cross-validation with DEPT-135 or HSQC experiments can resolve overlapping signals .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity and quantify residual solvents. A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) is typical for polar heterocycles .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak ([M+H]) and detect fragmentation patterns, such as loss of HCl (m/z ~36) or methanol groups .
Basic: How can researchers optimize the synthesis of this compound to minimize byproducts?
Answer:
- Stepwise Functionalization: Start with 5-chloropyridine-2,3-dicarboxylic acid, reduce the carboxylic acid groups to diols using LiAlH or NaBH under anhydrous conditions. Subsequent hydrochlorination with HCl gas in ethanol yields the final product. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexanes) .
- Byproduct Mitigation: Use stoichiometric control (e.g., 1:2 molar ratio of starting material to reducing agent) to avoid over-reduction. Purify intermediates via recrystallization (ethanol/water) to remove unreacted reagents .
Advanced: What computational methods are suitable for predicting the crystal structure and intermolecular interactions of this compound?
Answer:
- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) to model hydrogen bonding between hydroxyl groups and chloride ions. Compare computed IR/Raman spectra with experimental data to validate .
- Crystal Structure Prediction (CSP): Use the SHELX suite (e.g., SHELXT for structure solution) to analyze X-ray diffraction data. Focus on hydrogen-bonding networks (O–H···Cl) and π-π stacking of pyridine rings, which influence packing efficiency .
Advanced: How do researchers resolve contradictions in stability data for hydrochloride salts under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies: Conduct stress testing at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS to identify products (e.g., dehydrochlorination or oxidation of methanol groups). Use Arrhenius kinetics to extrapolate shelf-life .
- pH-Dependent Solubility: Perform pH-solubility profiling (pH 1–10) to identify optimal storage conditions. Hydrochloride salts typically exhibit higher solubility in acidic media but may hydrolyze in alkaline conditions .
Advanced: What mechanistic insights guide the design of derivatives for studying enzyme inhibition (e.g., pyridoxal kinase)?
Answer:
- Structure-Activity Relationship (SAR): Modify the chloropyridine ring (e.g., introduce fluorine at C-4) to enhance binding to ATP-dependent enzymes. Dimethanol groups can be esterified to improve membrane permeability .
- Docking Simulations: Use AutoDock Vina to model interactions with pyridoxal kinase’s active site (PDB ID: 3KG8). Key residues (e.g., Lys81, Asp204) may form hydrogen bonds with hydroxyl groups .
Basic: What safety protocols are critical when handling this compound in aqueous environments?
Answer:
- Waste Management: Neutralize acidic waste with sodium bicarbonate before disposal. Store in labeled containers for professional treatment to avoid environmental release of chlorinated byproducts .
- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. Hydrochloride salts may release HCl vapors upon decomposition .
Advanced: How can researchers validate the chirality of asymmetric centers in derivatives of this compound?
Answer:
- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers. Compare retention times with racemic standards .
- Circular Dichroism (CD): Analyze CD spectra in methanol (200–300 nm) to detect Cotton effects indicative of absolute configuration .
Advanced: What strategies address discrepancies in spectroscopic data between synthesized batches?
Answer:
- Batch-to-Batch NMR Comparison: Use H-C HMBC to confirm connectivity in ambiguous regions (e.g., distinguishing between C-2 and C-3 methanol groups) .
- Elemental Analysis: Validate C, H, N, and Cl content (±0.3% deviation) to ensure stoichiometric consistency. Discrepancies may indicate incomplete hydrochlorination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
